molecular formula C16H16N4 B2621202 1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile CAS No. 439108-70-0

1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B2621202
CAS No.: 439108-70-0
M. Wt: 264.332
InChI Key: GSVLJIRBIVUBRQ-UHFFFAOYSA-N
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Description

The compound “1-[4-(tert-butyl)benzyl]-1H-imidazole-4,5-dicarbonitrile” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also has a benzyl group and a tert-butyl group attached to it.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the imidazole ring and the attached groups. The imidazole ring is a planar five-membered ring, which includes two nitrogen atoms .


Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and they can undergo reactions such as alkylation, acylation, and oxidation .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many imidazole derivatives are used in medicinal chemistry due to their ability to interact with biological targets .

Future Directions

The future directions for this compound would likely involve further study and characterization of its properties and potential uses. This could include research into its potential applications in fields such as medicinal chemistry, materials science, and more .

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]imidazole-4,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-16(2,3)13-6-4-12(5-7-13)10-20-11-19-14(8-17)15(20)9-18/h4-7,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVLJIRBIVUBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=NC(=C2C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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